molecular formula C23H18FN3O5S3 B15033803 2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide

2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B15033803
M. Wt: 531.6 g/mol
InChI Key: ZKLHKWJWDSFQMG-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that features multiple functional groups, including a thiazolidinone ring, an indole moiety, and a fluorophenyl group. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiol with a carbonyl compound under acidic or basic conditions.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The thiazolidinone and indole intermediates can be coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiazolidinone rings are often studied as catalysts in organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Antimicrobial Agents: Investigated for their ability to inhibit the growth of bacteria and fungi.

    Enzyme Inhibitors: Potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Anticancer Agents: Studied for their ability to induce apoptosis in cancer cells.

    Anti-inflammatory Drugs: Potential to reduce inflammation by modulating immune responses.

Industry

    Pharmaceuticals: Used as intermediates in the synthesis of various drugs.

    Agriculture: Potential use as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, such compounds may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with DNA: Intercalate into DNA, disrupting replication and transcription.

    Modulate Receptors: Bind to cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole Derivatives: Widely studied for their diverse biological activities.

    Fluorophenyl Compounds: Often used in pharmaceuticals for their enhanced metabolic stability.

Uniqueness

The unique combination of functional groups in 2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H18FN3O5S3

Molecular Weight

531.6 g/mol

IUPAC Name

2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C23H18FN3O5S3/c24-13-5-7-14(8-6-13)25-18(28)11-26-17-4-2-1-3-16(17)19(21(26)29)20-22(30)27(23(33)34-20)15-9-10-35(31,32)12-15/h1-8,15H,9-12H2,(H,25,28)/b20-19-

InChI Key

ZKLHKWJWDSFQMG-VXPUYCOJSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)F)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)F)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.